

# Spectroscopic Characterization of 4-(4-Methylphenyl)piperidine Hydrochloride: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name:	4-(4-Methylphenyl)piperidine hydrochloride
CAS No.:	67765-24-6
Cat. No.:	B1603751

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## Executive Summary & Physicochemical Profile

As a fundamental building block in medicinal chemistry, **4-(4-Methylphenyl)piperidine hydrochloride** (also known as 4-(p-tolyl)piperidine HCl) is frequently utilized in the synthesis of CNS-active agents and GPCR ligands. Accurate structural elucidation of this scaffold is paramount for downstream drug development.

Analyzing the hydrochloride salt rather than the free base is a deliberate experimental choice. The salt form exhibits superior oxidative stability, enhanced aqueous solubility, and prevents the volatilization of the secondary amine. Furthermore, protonation of the piperidine nitrogen locks the lone pair, significantly altering the electronic environment and yielding distinct, highly diagnostic spectroscopic signatures<sup>[1]</sup>.

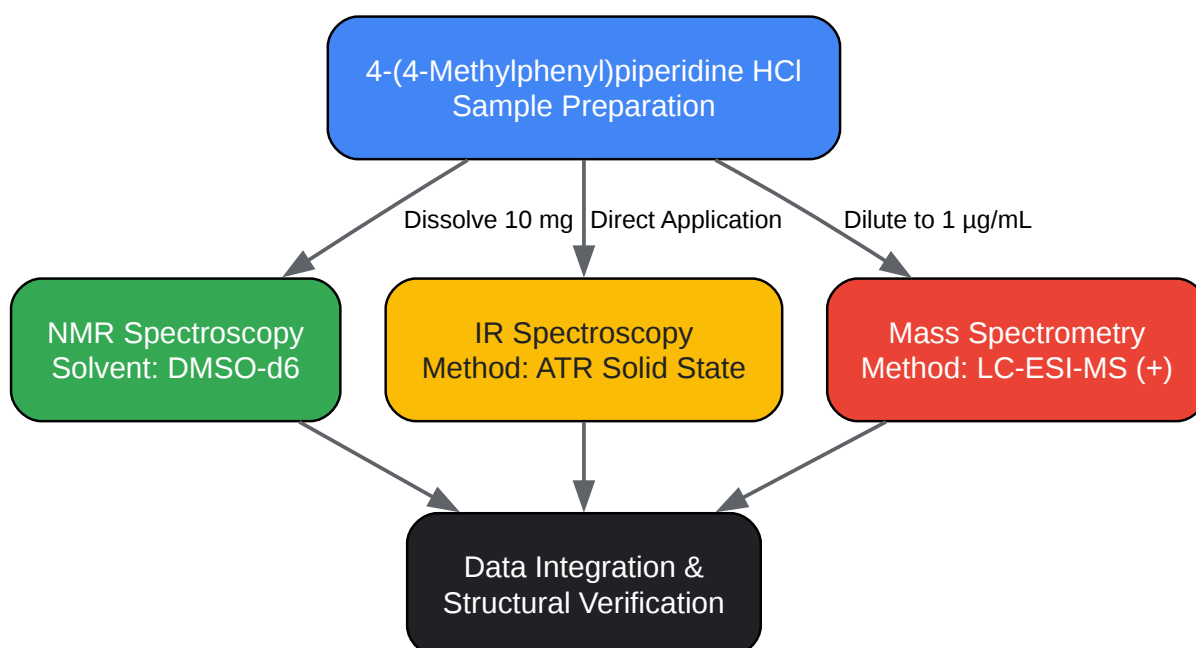
Table 1: Physicochemical Properties

Property	Value
Chemical Name	<b>4-(4-Methylphenyl)piperidine hydrochloride</b>
CAS Registry Number	67765-24-6
Molecular Formula	C <sub>12</sub> H <sub>17</sub> N • HCl
Molecular Weight	211.73 g/mol (Salt) / 175.27 g/mol (Free Base)

| Exact Mass [M+H]<sup>+</sup> | 176.1435 Da |

## Analytical Workflow & Self-Validating Protocols

To ensure absolute data integrity, every spectroscopic technique must function as a self-validating system. The workflow below outlines the orthogonal analytical techniques used to confirm the molecular architecture.



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Analytical workflow for the spectroscopic characterization of piperidine derivatives.

## Protocol 1: NMR Analysis

- Causality of Solvent Choice: DMSO- $d_6$  is selected over  $D_2O$  or  $CDCl_3$ . In  $D_2O$ , the acidic ammonium protons ( $NH_2^+$ ) would rapidly undergo deuterium exchange, rendering them invisible.  $CDCl_3$  often fails to fully dissolve highly polar hydrochloride salts. DMSO- $d_6$  ensures complete solubility while preserving the  $NH_2^+$  protons for observation[2].
- Self-Validating Steps:
  - Weigh exactly 10.0 mg of the analyte and dissolve in 0.6 mL of anhydrous DMSO- $d_6$  containing 0.03% v/v Tetramethylsilane (TMS).
  - Tune and match the probe to the  $^1H$  and  $^{13}C$  frequencies. Perform a 3D gradient shimming routine on the lock signal to achieve a line width at half-height of  $< 0.5$  Hz for the TMS peak, validating magnetic field homogeneity.
  - Acquire a preliminary 1D  $^1H$  scan (400 MHz, 16 scans) to verify solvent suppression and lock stability before committing to the longer  $^{13}C$  acquisition (100 MHz, 1024 scans).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural rigidity of the piperidine ring dictates its NMR behavior. The bulky 4-methylphenyl group acts as a conformational anchor, locking the piperidine ring into a chair conformation where the aryl group occupies the equatorial position to minimize 1,3-diaxial steric clashes. This rigid geometry allows for precise extraction of coupling constants ( $J$ )[3].

Table 2:  $^1H$  NMR Assignments (400 MHz, DMSO- $d_6$ ) | Position | Chemical Shift (ppm) | Multiplicity & J (Hz) | Assignment Notes | | :--- | :--- | :--- | :--- | |  $NH_2^+$  | 8.80 - 9.20 | br s (2H) | Broad due to chemical exchange and  $^{14}N$  quadrupolar relaxation. | | 2', 6' (Ar) | 7.15 | d,  $J = 8.0$  (2H) | Aromatic protons ortho to the piperidine ring. | | 3', 5' (Ar) | 7.10 | d,  $J = 8.0$  (2H) | Aromatic protons ortho to the methyl group. | | 2, 6 (Pip) | 3.35 (eq), 2.95 (ax) | m (4H) | Deshielded due to proximity to the protonated nitrogen. | | 4 (Pip) | 2.80 | tt,  $J = 12.0, 3.5$  (1H) | Locked axial methine. Large axial-axial coupling ( $\sim 12$  Hz). | | 3, 5 (Pip) | 1.95 (eq), 1.70 (ax) | m (4H) | Aliphatic ring methylenes. | | Ar- $CH_3$  | 2.28 | s (3H) | Toly methyl group. |

Table 3:  $^{13}C$  NMR Assignments (100 MHz, DMSO- $d_6$ )

Position	Chemical Shift (ppm)	Structural Attribution
1' (Ar)	141.8	Quaternary aromatic carbon attached to piperidine.
4' (Ar)	135.4	Quaternary aromatic carbon attached to methyl.
3', 5' (Ar)	129.2	Aromatic methine carbons.
2', 6' (Ar)	126.5	Aromatic methine carbons.
2, 6 (Pip)	44.2	Piperidine carbons adjacent to nitrogen.
4 (Pip)	39.5	Piperidine methine carbon.
3, 5 (Pip)	30.1	Piperidine methylene carbons.

| Ar-CH<sub>3</sub> | 20.8 | Toluyl methyl carbon. |

## Infrared (IR) Spectroscopy

IR spectroscopy provides rapid, orthogonal confirmation of the functional groups and the salt state of the molecule[3].

### Protocol 2: ATR-FTIR Analysis

- **Causality of Technique:** Attenuated Total Reflectance (ATR) is chosen over KBr pelleting to prevent ion-exchange artifacts (where the HCl salt might exchange with KBr to form a hydrobromide salt under high pressure).
- **Self-Validating Steps:** Clean the diamond crystal with isopropanol and collect an ambient air background (32 scans, 4 cm<sup>-1</sup> resolution). Verify a flat baseline. Apply ~2 mg of the solid directly to the crystal, apply uniform anvil pressure, and ensure maximum absorbance remains between 0.2 and 0.8 AU to guarantee photometric linearity.

Table 4: Key IR Vibrational Bands

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Diagnostic Significance
2950 - 2500	N-H <sup>+</sup> stretch	<b>Strong, broad "ammonium band" confirming the HCl salt.</b>
2920, 2850	C-H stretch (sp <sup>3</sup> )	Aliphatic piperidine and methyl C-H stretching.
1595, 1515	C=C stretch (Ar)	Aromatic ring breathing modes.
1450	C-H bend (CH <sub>2</sub> )	Piperidine methylene scissoring.

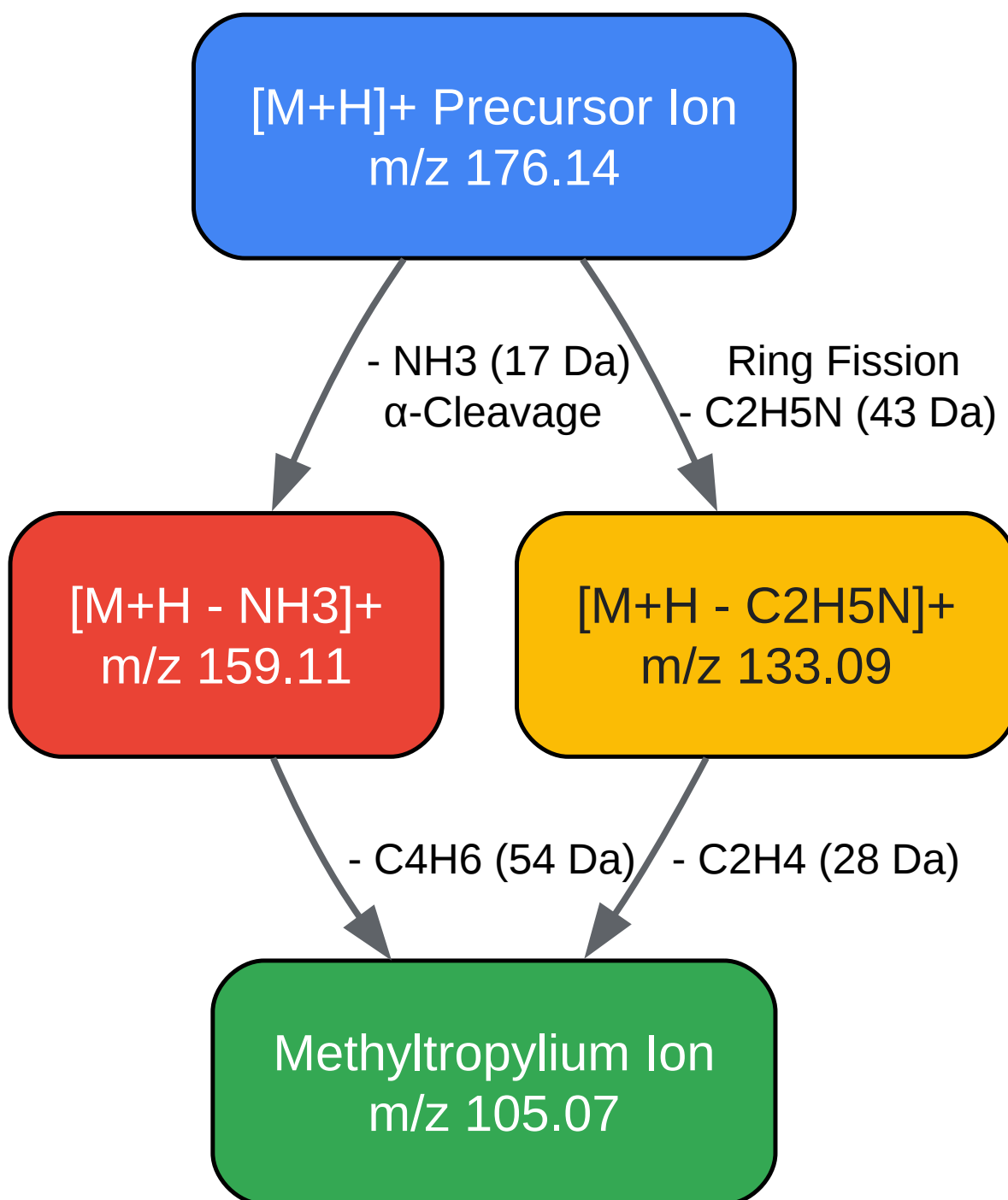
| 810 | C-H out-of-plane bend | Highly characteristic of 1,4-disubstituted benzenes. |

## Mass Spectrometry (LC-ESI-MS)

Mass spectrometry elucidates the molecular weight and structural connectivity through controlled fragmentation.

### Protocol 3: LC-ESI-MS Analysis

- **Causality of Ionization:** Electrospray Ionization (ESI) in positive mode is the gold standard for basic amines. The basic piperidine nitrogen readily accepts a proton in the acidic mobile phase (0.1% Formic Acid), generating a robust [M+H]<sup>+</sup> pseudo-molecular ion without the extensive, uncontrollable fragmentation seen in hard ionization techniques like Electron Impact (EI)[4].
- **Self-Validating Steps:** Infuse an internal tuning mix to calibrate the mass axis across m/z 100-1000, ensuring a mass accuracy error of < 5 ppm. Isolate the precursor ion and apply Collision-Induced Dissociation (CID) at 15-25 eV.



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ESI-MS/MS fragmentation pathway of protonated 4-(4-Methylphenyl)piperidine.

Table 5: MS/MS Fragmentation Data

m/z Value	Ion Type	Relative Abundance	Structural Attribution
176.14	[M+H] <sup>+</sup>	100%	Protonated intact molecule.
159.11	[M+H - NH <sub>3</sub> ] <sup>+</sup>	45%	Loss of ammonia via α-cleavage, typical for protonated cyclic amines[5].
133.09	[M+H - C <sub>2</sub> H <sub>5</sub> N] <sup>+</sup>	20%	Piperidine ring fission resulting in the loss of an aziridine-like neutral fragment.

| 105.07 | [C<sub>8</sub>H<sub>9</sub>]<sup>+</sup> | 60% | Formation of the highly stable methyltropylium ion from the tolyl moiety. |

## References

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## Sources

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